Tellurous acid

Description

Properties

IUPAC Name |

tellurous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3Te/c1-4(2)3/h(H2,1,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITVSCPRJNYAGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

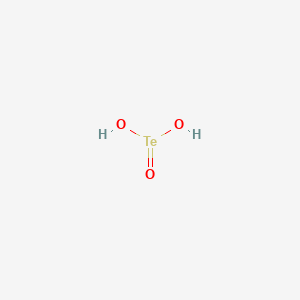

Canonical SMILES |

O[Te](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2TeO3, H2O3Te | |

| Record name | tellurous acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tellurous_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15852-22-9 (TeO3(-2)), 22451-06-5 (di-hydrochloride salt pentahydrate) | |

| Record name | Tellurous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010049237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90143339 | |

| Record name | Tellurous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10049-23-7 | |

| Record name | Telluric acid (H2TeO3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10049-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tellurous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010049237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellurous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrogen trioxotellurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TELLUROUS ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVA6SGP6QM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Tellurous Acid (H₂TeO₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tellurous acid (H₂TeO₃), the oxoacid of tellurium in the +4 oxidation state, is a metastable inorganic compound with a growing profile of interest in both materials science and pharmacology. While not as well-characterized as its selenium and sulfur analogs, its unique redox chemistry and the biological activities of its conjugate base, the tellurite ion (TeO₃²⁻), present compelling opportunities for research and development. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its biological effects, with a particular focus on its potential applications in drug development.

Core Chemical Properties

This compound is a weak, dibasic acid that is typically encountered as a white, amorphous solid or in an aqueous solution.[1] It is known to be unstable, readily dehydrating to form tellurium dioxide (TeO₂).[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | H₂TeO₃ | [2] |

| Molar Mass | 177.616 g/mol | [2] |

| Appearance | Colorless crystals or white amorphous solid | [1][2] |

| Density | ~3 g/cm³ | [2] |

| pKa₁ | 2.48 | [2] |

| pKa₂ | 7.70 | [2] |

| Solubility in Water | Negligible; ~0.3 x 10⁻⁵ mol/L at 18°C | [1][2] |

| Decomposition Temperature | Decomposes above 40°C | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods. Due to its instability, preparation is often performed at low temperatures and under controlled conditions.

Synthesis by Acidification of a Tellurite Solution

This method involves the careful acidification of a potassium tellurite (K₂TeO₃) solution to precipitate this compound.

Experimental Protocol:

-

Preparation of Potassium Tellurite Solution: Dissolve pure elemental tellurium in dilute nitric acid. Evaporate the resulting solution to dryness. Dissolve the residue in a 10% potassium hydroxide (KOH) solution to form a K₂TeO₃ solution.[1]

-

Precipitation of this compound: Cool the K₂TeO₃ solution to 0°C in an ice bath. Add a drop of phenolphthalein indicator.[1]

-

Slowly add dilute nitric acid dropwise from a burette with constant stirring until the pink color of the indicator disappears.[1]

-

A white, initially flaky, precipitate of H₂TeO₃ will form, which will become microcrystalline upon standing.[1]

-

Purification: Filter the precipitate and wash it thoroughly with ice-cold water until the filtrate is free of nitrate (NO₃⁻) and potassium (K⁺) ions. The product should be stored under distilled water to maintain its stability.[1]

Experimental Workflow: Synthesis by Acidification

Caption: Workflow for the synthesis of this compound via acidification of a potassium tellurite solution.

Synthesis by Hydrolysis of Tellurium Tetrachloride

This compound can also be prepared by the hydrolysis of tellurium tetrachloride (TeCl₄). This reaction must be carried out under anhydrous conditions initially to prevent premature hydrolysis.[3]

Experimental Protocol:

-

Apparatus Setup: Assemble an all-glass apparatus consisting of a two-necked, 500-mL round-bottom flask, a gas inlet tube, and an air-cooled condenser. The reaction must be performed in a well-ventilated fume hood.[4]

-

Reaction: Place elemental tellurium powder in the reaction flask. Pass a stream of dry chlorine gas through the gas inlet tube.[4]

-

Gently heat the flask to initiate the reaction. The reaction is exothermic and will proceed on its own. Control the reaction rate by adjusting the chlorine flow and occasional gentle heating.[4]

-

Continue the reaction until the mixture turns an amber color, indicating the formation of TeCl₄.[4]

-

Isolation of TeCl₄: Distill the TeCl₄ under a slow stream of chlorine. The product will solidify in the condenser and a receiving flask.[4]

-

Hydrolysis: In a separate vessel, carefully add the purified TeCl₄ to an excess of water. This compound will precipitate out of the solution.

-

Purification: Filter the precipitate and wash with cold water to remove hydrochloric acid. Dry the product in a desiccator over a suitable drying agent.

Experimental Workflow: Synthesis by Hydrolysis

Caption: Workflow for the synthesis of this compound via the hydrolysis of tellurium tetrachloride.

Redox Chemistry

This compound can act as both a weak oxidizing and a weak reducing agent, depending on the reaction conditions and the other reactants involved.

As an Oxidizing Agent

This compound is a weaker oxidizing agent than selenous acid. For example, it does not readily oxidize iodide ions to iodine. However, it can oxidize more potent reducing agents.

-

Reaction with Sulfur Dioxide: In an acidic solution, this compound is reduced by sulfur dioxide (SO₂) to elemental tellurium. H₂TeO₃ + 2SO₂ + H₂O → Te + 2H₂SO₄

As a Reducing Agent

This compound can be oxidized to telluric acid (H₆TeO₆) by strong oxidizing agents.

-

Reaction with Hydrogen Peroxide: The oxidation of an aqueous solution of this compound with hydrogen peroxide yields the tellurate ion.[2] H₂TeO₃ + H₂O₂ → H₂TeO₄ + H₂O (This represents the formation of metatelluric acid, which in aqueous solution exists as orthotelluric acid, H₆TeO₆)

Biological Properties and Relevance to Drug Development

The biological activities of this compound are primarily attributed to its conjugate base, the tellurite ion (TeO₃²⁻). Tellurite exhibits significant antimicrobial and anticancer properties, making it a subject of interest for drug development.

Antibacterial Activity

Tellurite is a potent antimicrobial agent. Its mechanism of action is multifaceted and involves:

-

Induction of Oxidative Stress: Tellurite is believed to generate reactive oxygen species (ROS) within bacterial cells, leading to damage of cellular components.[5]

-

Interaction with Thiols: Tellurite can react with thiol groups (-SH) in amino acids and proteins, disrupting their structure and function.[1]

-

Metabolic Disruption: Tellurite toxicity may also be linked to interference with sulfur metabolism.[6]

Anticancer Activity

Recent studies have highlighted the potential of tellurium compounds, including tellurite, as anticancer agents. The proposed mechanisms of action include:

-

Induction of Oxidative Stress and DNA Damage: Similar to its antibacterial effects, tellurite induces ROS production in cancer cells, leading to oxidative stress and DNA damage.[5][7] This can trigger programmed cell death (apoptosis).

-

ER Stress and eIF2α Phosphorylation: Tellurite exposure can lead to endoplasmic reticulum (ER) stress, a condition that can initiate apoptosis. This is partly mediated by the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key regulator of protein synthesis.[5]

-

Disruption of Calcium Homeostasis: Tellurite may interfere with calcium signaling pathways in cancer cells, which are crucial for cell proliferation and survival.[7][8][9] Altered calcium levels can contribute to the induction of apoptosis.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Tellurium tetrachloride - Wikipedia [en.wikipedia.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Tellurite Promotes Stress Granules and Nuclear SG-Like Assembly in Response to Oxidative Stress and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. farm.ucl.ac.be [farm.ucl.ac.be]

- 7. Tellurite-induced oxidative stress leads to cell death of murine hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cbhi.info [cbhi.info]

- 9. Calcium signaling and T-type calcium channels in cancer cell cycling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Tellurous Acid from Tellurium Dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of tellurous acid (H₂TeO₃), a metastable oxoacid of tellurium(IV). While the direct hydration of tellurium dioxide (TeO₂) is the most conceptually straightforward route, its practical application is hindered by the low solubility of the dioxide. This document details a more reliable and well-documented experimental protocol involving the acidification of a tellurite salt solution.

Core Concepts and Challenges

This compound is not a well-characterized compound in its pure form and is known to be unstable, readily dehydrating back to tellurium dioxide.[1][2] The direct synthesis via the hydrolysis of tellurium dioxide (TeO₂ + H₂O ⇌ H₂TeO₃) is an equilibrium reaction that heavily favors the reactants due to the negligible solubility of TeO₂ in water.[3] Achieving a significant yield of this compound through this method is challenging and requires precise pH control between 4 and 6 to stabilize the acid in solution.

A more practical and reproducible laboratory-scale synthesis involves the preparation of a soluble tellurite salt, such as potassium tellurite (K₂TeO₃), followed by its careful acidification to precipitate this compound.[4] This method circumvents the solubility issue of tellurium dioxide.

Quantitative Data

The following table summarizes the key quantitative data available for this compound:

| Property | Value | Reference |

| Molar Mass | 177.616 g/mol | [1] |

| pKa1 | 2.48 | [1][3] |

| pKa2 | 7.70 | [1][3] |

| Solubility in Water | Negligible | [1][2] |

| Density | ~ 3 g/cm³ | [1] |

Experimental Protocol: Synthesis via Acidification of Potassium Tellurite

This protocol is adapted from established laboratory procedures for the preparation of this compound.[4]

Materials:

-

Pure Tellurium (Te) metal

-

Dilute Nitric Acid (HNO₃)

-

10% Potassium Hydroxide (KOH) solution

-

Phenolphthalein indicator

-

Ice

-

Distilled water

Equipment:

-

Beakers

-

Evaporating dish

-

Burette

-

Filtration apparatus (e.g., Buchner funnel and flask)

-

Washing bottle

Procedure:

-

Preparation of Potassium Tellurite (K₂TeO₃) Solution:

-

Dissolve a known quantity of pure tellurium metal in dilute nitric acid.

-

Evaporate the resulting solution to dryness.

-

Dissolve the residue in a 10% potassium hydroxide solution to form potassium tellurite.

-

-

Precipitation of this compound (H₂TeO₃):

-

Cool the potassium tellurite solution to 0 °C in an ice bath.

-

Add a single drop of phenolphthalein indicator to the solution.

-

Slowly add dilute nitric acid dropwise from a burette while stirring continuously. The addition should be carried out at 0 °C.

-

Continue adding the acid until the pink color of the phenolphthalein just disappears.

-

A white, initially flaky, precipitate of this compound will form, which may become microcrystalline upon standing.

-

-

Isolation and Purification:

-

Filter the precipitated this compound using a filtration apparatus.

-

Wash the precipitate thoroughly with ice-cold distilled water to remove any residual nitrate and potassium ions.

-

The purified this compound should be stored under distilled water as it is unstable when dry.[4]

-

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the acidification of potassium tellurite.

Logical Relationship of Synthesis Methods

The following diagram outlines the logical relationships between the different potential synthesis routes for this compound.

References

An In-depth Technical Guide to the Core Structure and Bonding Characteristics of Tellurous Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tellurous acid (H₂TeO₃) is a metastable oxoacid of tellurium in the +4 oxidation state. Despite its role as a precursor in the synthesis of various tellurium(IV) compounds, a comprehensive characterization of its structural and bonding parameters has remained elusive. This technical guide provides a detailed overview of the current understanding of this compound, focusing on its molecular structure, bonding characteristics, and physicochemical properties. Due to the limited availability of experimental data, this guide also incorporates information on related tellurium compounds and discusses the biological relevance of tellurium-containing molecules to provide context for researchers in drug development.

Introduction

This compound, with the chemical formula H₂TeO₃, is an inorganic compound that is not as well-characterized as its lighter analogue, selenous acid.[1] It is typically encountered as a white, amorphous substance and is known to be unstable, readily decomposing to tellurium dioxide and water upon gentle warming.[2] The central tellurium atom in this compound is in the +4 oxidation state.[3] While its isolation and characterization have proven challenging, its conjugate base, the tellurite ion (TeO₃²⁻), is well-known and forms stable salts.[1] Understanding the structure and bonding of this compound is crucial for controlling the synthesis of tellurite-based materials and for elucidating the mechanisms of action of tellurium compounds in biological systems.

Molecular Structure and Bonding

The molecular structure of this compound is predicted to be pyramidal, with the tellurium atom at the apex. This geometry is a consequence of the valence shell electron pair repulsion (VSEPR) theory, which accounts for the presence of a stereochemically active lone pair of electrons on the tellurium atom in addition to the three oxygen atoms.

Lewis Structure and Valence Electrons

The Lewis structure of this compound features a central tellurium atom bonded to three oxygen atoms. Two of the oxygen atoms are bonded to hydrogen atoms. The tellurium atom possesses one lone pair of electrons, which significantly influences the molecular geometry.

Molecular Geometry

The presence of one lone pair and three bonding pairs of electrons around the central tellurium atom results in a trigonal pyramidal geometry. This is analogous to the structure of ammonia (NH₃) and other molecules with AX₃E₁ designation in VSEPR theory.

Bonding Characteristics

The bonds between tellurium and oxygen (Te-O) are polar covalent bonds due to the difference in electronegativity between the two atoms. The oxygen-hydrogen (O-H) bonds are also polar covalent. The presence of the lone pair on the tellurium atom introduces electron-electron repulsion, which is expected to cause the O-Te-O bond angles to be less than the ideal tetrahedral angle of 109.5°.

Physicochemical Properties

This compound is a weak dibasic acid, undergoing stepwise dissociation in aqueous solution.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | H₂TeO₃ | [3] |

| Molar Mass | 177.60 g/mol | [4] |

| Appearance | White amorphous solid | [2] |

| Oxidation State of Te | +4 | [3] |

| pKa₁ | 2.48 | [1] |

| pKa₂ | 7.7 | [1] |

| Solubility in water | Poorly soluble (~0.3 x 10⁻⁵ mol/L at 18 °C) | [2] |

Quantitative Data

As of the latest literature review, specific experimental or high-level computational data for the bond lengths, bond angles, and vibrational frequencies of isolated this compound (H₂TeO₃) are not available. This is largely due to the compound's inherent instability.[1][2]

Table 2: Structural Parameters of this compound (H₂TeO₃)

| Parameter | Value | Method |

| Te-O Bond Length (Å) | Not available | - |

| O-H Bond Length (Å) | Not available | - |

| O-Te-O Bond Angle (°) | Not available | - |

| Te-O-H Bond Angle (°) | Not available | - |

Table 3: Vibrational Frequencies of this compound (H₂TeO₃)

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |

| Te-O stretching | Not available | - |

| O-H stretching | Not available | - |

| O-Te-O bending | Not available | - |

| Te-O-H bending | Not available | - |

Note: The absence of data in Tables 2 and 3 highlights a significant gap in the chemical literature and presents an opportunity for further computational and experimental investigation.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the acidification of a potassium tellurite solution.[2]

Workflow for the Synthesis of this compound:

Detailed Methodology:

-

Preparation of Potassium Tellurite (K₂TeO₃) Solution:

-

Dissolve pure tellurium metal in dilute nitric acid.

-

Evaporate the resulting solution to dryness.

-

Dissolve the residue in a 10% potassium hydroxide solution.[2]

-

-

Precipitation of this compound (H₂TeO₃):

-

To the potassium tellurite solution, add a drop of phenolphthalein indicator.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add dilute nitric acid dropwise with constant stirring until the pink color of the indicator disappears. A white, flaky precipitate of this compound will form, which may become microcrystalline upon standing.[2]

-

-

Isolation and Purification:

-

Filter the precipitate using a Büchner funnel.

-

Wash the collected solid thoroughly with ice-cold distilled water until the filtrate is free from nitrate and potassium ions.

-

The purified this compound should be stored under distilled water to prevent decomposition.[2]

-

Relevance to Drug Development

While this compound itself has limited direct applications in medicine due to its instability and the toxicity of tellurium compounds, the study of tellurium-containing molecules is an active area of research in drug development.[5][6]

Biological Activity of Tellurium Compounds

Tellurium compounds, particularly tellurite (TeO₃²⁻), exhibit significant biological activity. They are known to be toxic to many microorganisms and mammalian cells.[2][7] The toxicity is often attributed to the induction of oxidative stress through the generation of reactive oxygen species (ROS).[8][9]

Signaling Pathway of Tellurite-Induced Oxidative Stress:

Therapeutic Potential

Despite their toxicity, certain tellurium compounds have been investigated for their therapeutic potential. For instance, the organotellurium compound AS101 has shown immunomodulatory and anti-cancer properties.[10] The mechanism of action is thought to involve the modulation of cellular redox pathways and the inhibition of specific enzymes.[11] The development of tellurium-based drugs requires a careful balance between therapeutic efficacy and toxicity. A thorough understanding of the fundamental chemistry of tellurium compounds, including simple species like this compound, is essential for designing new drugs with improved safety and efficacy profiles.

Conclusion

This compound remains a challenging molecule for comprehensive characterization due to its inherent instability. While its pyramidal structure is predicted based on VSEPR theory, a significant gap exists in the experimental and computational data regarding its precise bond lengths, bond angles, and vibrational frequencies. This guide has summarized the current knowledge and provided a detailed protocol for its synthesis. The exploration of the biological activities of related tellurium compounds underscores the importance of a deeper understanding of the fundamental chemistry of this element for potential applications in drug discovery and development. Future research employing advanced computational methods and sophisticated experimental techniques under controlled conditions is necessary to fully elucidate the structural and bonding characteristics of this compound.

References

- 1. Tellurium: A Rare Element with Influence on Prokaryotic and Eukaryotic Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Telluric acid (H2TeO3) | H2O3Te | CID 24936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Selenium and tellurium in the development of novel small molecules and nanoparticles as cancer multidrug resistance reversal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tellurite Promotes Stress Granules and Nuclear SG-Like Assembly in Response to Oxidative Stress and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bacterial Toxicity of Potassium Tellurite: Unveiling an Ancient Enigma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Medicinal Hypervalent Tellurium Prodrugs Bearing Different Ligands: A Comparative Study of the Chemical Profiles of AS101 and Its Halido Replaced Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

Physicochemical Properties and Aqueous Speciation

An In-depth Technical Guide to the Solubility of Tellurous Acid in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of this compound (H₂TeO₃). It includes quantitative data, detailed experimental protocols for solubility determination, and an exploration of the biological implications of dissolved tellurium(IV) species, making it a vital resource for professionals in research, chemical sciences, and drug development.

This compound is a weak, dibasic inorganic acid that exists in equilibrium with its hydrated form, tellurium dioxide (TeO₂). Its behavior in aqueous solutions is governed by its limited solubility and pH-dependent dissociation.

1.1 Aqueous Solubility

This compound is generally described as being slightly or poorly soluble in water. The dissolution of solid tellurium dioxide (the anhydrous form of this compound) in water establishes an equilibrium that forms the neutral H₂TeO₃ species.

Data Presentation: Quantitative Solubility of this compound

| Temperature (°C) | Solubility (g / 100 mL) | Molar Solubility (mol/L) | Source |

| 18 | ~0.00053 | ~3.0 x 10⁻⁶ | [1] |

| 25 | 0.24 | 0.0135 | [2] |

Note: The significant discrepancy between the two reported values may reflect differences in experimental conditions or the solid phase used (e.g., freshly precipitated H₂TeO₃ vs. aged TeO₂).

1.2 Aqueous Speciation and pH Dependence

The solubility of this compound is highly dependent on the pH of the solution due to the protonation and deprotonation of the neutral H₂TeO₃ molecule. The relevant equilibria and their constants at 25 °C are detailed below, which govern the formation of various soluble Te(IV) species.[3]

| Equilibrium Reaction | Equilibrium Constant (log K at 25°C) | pKa |

| TeO₂(s) + H₂O ⇌ H₂TeO₃(aq) | log Kₛ = -4.709 | - |

| H₂TeO₃(aq) + H⁺ ⇌ Te(OH)₃⁺(aq) | log K = 2.415 | - |

| H₂TeO₃(aq) ⇌ HTeO₃⁻(aq) + H⁺ | log Kₐ₁ = -2.68 | pKₐ₁ = 2.68 |

| HTeO₃⁻(aq) ⇌ TeO₃²⁻(aq) + H⁺ | log Kₐ₂ = -9.928 | pKₐ₂ = 9.93 |

At low pH (below ~2), the cationic species Te(OH)₃⁺ contributes to increased solubility. In the near-neutral pH range, the sparingly soluble neutral molecule H₂TeO₃ dominates. As the pH becomes alkaline, the formation of the more soluble anionic species, hydrogentellurite (HTeO₃⁻) and tellurite (TeO₃²⁻), significantly increases the overall solubility.[4]

1.3 Temperature Dependence

While comprehensive data is scarce, the solubility of Te(IV) species, including this compound, is known to increase significantly with temperature. Reports indicate that solubility can increase by an order of magnitude between room temperature and 80°C.[5] However, this compound is unstable at elevated temperatures and decomposes above 40°C, which complicates solubility measurements at higher temperatures.[2]

Experimental Protocol: Determination of Aqueous Solubility

This section provides a detailed methodology for determining the aqueous solubility of this compound using the shake-flask method, followed by quantification of dissolved tellurium via Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).

2.1 Apparatus and Reagents

-

Apparatus :

-

Orbital shaker with a temperature-controlled chamber.

-

Centrifuge tubes (e.g., 50 mL polypropylene).

-

pH meter and electrode.

-

Analytical balance.

-

Micropipettes.

-

Syringe filters (0.22 µm pore size).

-

ICP-MS instrument.

-

Volumetric flasks and glassware.

-

-

Reagents :

-

This compound (H₂TeO₃) or Tellurium Dioxide (TeO₂) solid.

-

High-purity deionized water.

-

Buffer solutions (for pH-dependent studies).

-

Nitric acid (trace metal grade) for sample preservation and ICP-MS mobile phase.

-

Certified tellurium standard for ICP-MS calibration.

-

2.2 Experimental Workflow

2.3 Detailed Procedure

-

Preparation : Add an excess amount of solid this compound to a series of centrifuge tubes containing the aqueous medium of interest (e.g., high-purity water or a specific pH buffer). The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration : Secure the tubes in a shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to achieve a stable concentration.

-

Phase Separation : After equilibration, centrifuge the tubes to separate the undissolved solid from the saturated solution.

-

Sampling : Carefully withdraw a precise volume of the clear supernatant. To ensure no particulate matter is transferred, the sample can be further passed through a 0.22 µm syringe filter.

-

Analysis by ICP-MS :

-

Prepare a series of calibration standards from a certified tellurium stock solution.

-

Acidify the collected sample aliquot and the calibration standards with trace metal grade nitric acid to a final concentration of 2% HNO₃ to prevent precipitation and stabilize the sample.[6][7]

-

Analyze the samples and standards using ICP-MS. Monitor isotopes such as ¹²⁵Te or ¹²⁶Te to minimize potential interferences.[8]

-

-

Data Calculation : Use the calibration curve to determine the tellurium concentration in the analyzed sample. Back-calculate the concentration in the original saturated solution, accounting for all dilutions, to determine the molar solubility.

Biological Activity and Signaling Pathways of Tellurite

While this compound itself is sparingly soluble, its deprotonated form, the tellurite ion (TeO₃²⁻), is biologically active and can impact cellular processes. For drug development professionals, understanding the toxicology and cellular targets of tellurite is crucial. The primary mechanism of tellurite toxicity involves oxidative stress.

3.1 Key Cellular Effects

-

Induction of Oxidative Stress : Tellurite exposure leads to a significant accumulation of Reactive Oxygen Species (ROS) within cells. This oxidative stress is a key trigger for subsequent cellular damage.[9]

-

DNA Damage : The increase in ROS can cause DNA double-strand breaks, indicated by the accumulation of γ-H2AX, a DNA damage marker.[9]

-

Protein Synthesis Inhibition : Tellurite can induce the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a critical step in the integrated stress response that leads to a global shutdown of protein synthesis.[9]

-

Disruption of Ion Homeostasis : In bacteria, tellurite can cause intracellular acidification and disrupt magnesium (Mg²⁺) homeostasis, which is critical for ribosome assembly and function.[3]

-

Enzyme Inhibition : Tellurite has been shown to inhibit the activity of various enzymes, including ATPase in erythrocyte membranes, likely through interaction with critical thiol groups in proteins.[7]

Conclusion

The aqueous solubility of this compound is a complex interplay of its inherently low solubility, the significant influence of solution pH on its speciation, and a strong dependence on temperature. For researchers, a thorough understanding of these factors is essential for controlling the concentration of soluble tellurium(IV) in experimental systems. The provided experimental protocol offers a robust framework for obtaining reliable solubility data. Furthermore, for those in drug development, the profound biological effects of the soluble tellurite anion, primarily mediated by oxidative stress, highlight the importance of considering its toxicological profile and potential as a therapeutic agent or a component to be avoided in formulations.

References

- 1. cost-nectar.eu [cost-nectar.eu]

- 2. researchgate.net [researchgate.net]

- 3. cost-nectar.eu [cost-nectar.eu]

- 4. Tellurium dioxide - Wikipedia [en.wikipedia.org]

- 5. Speciation of aqueous tellurium(IV) in hydrothermal solutions and vapors, and the role of oxidized tellurium species in Te transport and gold deposition | SSHADE [sshade.eu]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of a Tellurium Speciation Study Using IC-ICP-MS on Soil Samples Taken from an Area Associated with the Storage, Processing, and Recovery of Electrowaste - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spectrophotometric determination of trace amounts of tellurium(IV) with tetramethylthiourea - Analyst (RSC Publishing) [pubs.rsc.org]

Thermodynamic Data for the Formation of Tellurous Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tellurous acid (H₂TeO₃) is an inorganic compound and the oxoacid of tellurium in its +4 oxidation state. Despite its relevance in the study of tellurium chemistry and its potential applications, comprehensive and well-verified thermodynamic data regarding its formation are notably scarce in peer-reviewed literature. This guide aims to consolidate the available quantitative data, provide detailed experimental methodologies for the determination of such data, and present a logical framework for understanding its formation.

Thermodynamic Data

The following table summarizes the available quantitative thermodynamic data for the formation of solid this compound. It is critical to note that these values are sourced from a single, non-peer-reviewed online database and have not been independently verified through primary scientific literature, such as the NIST Chemistry WebBook. Therefore, they should be used with caution and are presented here as the best available information pending further experimental validation.

| Thermodynamic Property | Symbol | Value | State |

| Standard Enthalpy of Formation | ΔH°f | -322.6 kJ/mol | Solid |

| Standard Gibbs Free Energy of Formation | ΔG°f | -270.8 kJ/mol | Solid |

| Standard Entropy | S° | 156.3 J/mol·K | Solid |

Experimental Protocols for Determination of Thermodynamic Data

Bomb Calorimetry

Bomb calorimetry is used to determine the heat of combustion of a substance at constant volume. From this, the enthalpy of formation can be calculated using Hess's Law.

Objective: To determine the standard enthalpy of formation of a compound by measuring its heat of combustion.

Methodology:

-

Sample Preparation: A precisely weighed sample of the substance (e.g., elemental tellurium for the formation reaction of a tellurium compound) is placed in a sample holder, typically a crucible made of a material that will not react with the sample or the products. For solid samples, they are often pressed into pellets to ensure complete combustion.

-

Fuse Wire: A fuse wire of known length and mass, typically made of iron, nickel-chromium, or platinum, is connected to two electrodes within the bomb. The wire is positioned so that it is in contact with the sample.

-

Bomb Assembly: The sample holder and fuse wire are placed inside a high-pressure stainless steel vessel called a "bomb." A small, known amount of water is typically added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and then pressurized with pure oxygen to a high pressure, typically around 30 atmospheres. This ensures that combustion is complete.

-

Calorimeter Setup: The sealed bomb is placed in a well-insulated outer container, the calorimeter, which is filled with a precisely measured quantity of water. The calorimeter is equipped with a stirrer to ensure uniform temperature distribution and a high-precision thermometer to monitor the temperature of the water.

-

Ignition and Temperature Measurement: The initial temperature of the water in the calorimeter is recorded. The fuse wire is then ignited by passing an electric current through it, which in turn ignites the sample. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter system (bomb, water, stirrer, thermometer) is determined in a separate experiment by burning a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of the sample is then calculated from the measured temperature change and the heat capacity of the calorimeter.

-

Corrections: Corrections are made for the heat released by the combustion of the fuse wire and for the formation of any side products, such as nitric acid from the oxidation of nitrogen present in the air initially in the bomb.

-

Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated from the corrected heat of combustion. Using the known standard enthalpies of formation of the combustion products (e.g., CO₂, H₂O, and in this case, TeO₂), the standard enthalpy of formation of the original compound is calculated using Hess's Law.

Solution Calorimetry

Solution calorimetry is particularly useful for compounds that are not suitable for combustion or when the direct reaction of elements is not feasible. It measures the heat change when a substance dissolves in a suitable solvent.

Objective: To determine the enthalpy of formation of a compound by measuring the enthalpies of reaction in a solution.

Methodology:

-

Calorimeter Setup: A solution calorimeter, often a dewar flask to minimize heat exchange with the surroundings, is filled with a precisely known amount of a suitable solvent (e.g., an acidic or basic solution). The calorimeter is equipped with a stirrer and a high-precision thermometer.

-

Sample Preparation: A precisely weighed sample of the reactant is enclosed in a sealed glass ampoule.

-

Thermal Equilibration: The calorimeter and its contents are allowed to reach thermal equilibrium, and the initial temperature is recorded over a period of time to establish a baseline.

-

Initiation of Reaction: The glass ampoule containing the sample is broken beneath the surface of the solvent, initiating the dissolution and reaction.

-

Temperature Measurement: The temperature of the solution is recorded at regular intervals as the reaction proceeds until a final, stable temperature is reached.

-

Heat Capacity Calibration: The heat capacity of the calorimeter and the solution is determined by introducing a known amount of heat, either through an electrical heater or by performing a reaction with a known enthalpy change.

-

Calculation of Enthalpy of Reaction: The heat of the reaction (q_rxn) is calculated from the measured temperature change and the heat capacity of the system. The molar enthalpy of the reaction is then determined by dividing q_rxn by the number of moles of the reactant.

-

Hess's Law Cycle: To determine the enthalpy of formation of a target compound (e.g., H₂TeO₃), a series of solution calorimetry experiments are designed to form a thermochemical cycle (Hess's Law). For example, one might measure the enthalpy of solution of the constituent elements in their standard states (Te and appropriate sources for H₂ and O₂) and the enthalpy of solution of the final compound (H₂TeO₃) in the same solvent. By combining these reaction enthalpies algebraically, the enthalpy of formation of the target compound can be calculated.

Formation Pathway of this compound

The formation of this compound from its constituent elements in their standard states can be represented by a straightforward logical pathway. The following diagram, generated using Graphviz, illustrates this relationship.

Conclusion

The thermodynamic data for the formation of this compound are not as extensively documented or verified as those for many other common inorganic acids. The data presented in this guide represent the most accessible information currently available but should be treated with the necessary scientific skepticism until further validation is published in peer-reviewed sources. The experimental protocols detailed herein provide a solid foundation for researchers aiming to perform such validation studies, employing established calorimetric techniques. The continued investigation into the thermochemical properties of tellurium compounds is crucial for advancing their application in various scientific and industrial fields, including drug development where tellurium-containing molecules are of growing interest.

tellurous acid pKa values and dissociation constants.

An In-depth Technical Guide to the Physicochemical Properties of Tellurous Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the acid dissociation constants (pKa) and related physicochemical properties of this compound (H₂TeO₃). The information is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this inorganic compound.

Introduction

This compound (H₂TeO₃) is a diprotic oxoacid of tellurium in the +4 oxidation state.[1][2] While not as stable or well-characterized as its selenium analog, selenous acid, it plays a role as a precursor in the synthesis of various tellurium(IV) compounds.[1] Its aqueous solution behaves as a weak acid, undergoing a two-step dissociation. Understanding the pKa values and dissociation constants is crucial for predicting its behavior in solution, including its reactivity and potential biological interactions.

Acid Dissociation Constants and pKa Values

The dissociation of this compound in aqueous solution occurs in two distinct steps:

Step 1: H₂TeO₃ + H₂O ⇌ H₃O⁺ + HTeO₃⁻ Step 2: HTeO₃⁻ + H₂O ⇌ H₃O⁺ + TeO₃²⁻

The corresponding acid dissociation constants (Ka) and their logarithmic form (pKa) are summarized in the table below. It is important to note that experimental conditions, particularly ionic strength, can significantly influence these values.

| Parameter | Value (Low Ionic Strength) | Value (0.1 M Ionic Strength) |

| pKa₁ | 2.48 (at 25°C)[1][2][3] | 6.27 (at 25°C)[1][4][5] |

| Ka₁ | 3.31 x 10⁻³ | 5.37 x 10⁻⁷ |

| pKa₂ | 7.70 (at 25°C)[1][2][3] | 8.43 (at 25°C)[1][4][5] |

| Ka₂ | 2.00 x 10⁻⁸ | 3.72 x 10⁻⁹ |

The significant difference in the reported pKa values is likely attributable to the effect of ionic strength on the activity of the ions in solution. The values of pKa₁ = 2.48 and pKa₂ = 7.70 are often cited and are likely the thermodynamic values at or near zero ionic strength. The values of pKa₁ = 6.27 and pKa₂ = 8.43 were determined at a higher ionic strength of 0.1 M.[1] For applications in biological systems, which typically have a high ionic strength, the latter values may be more representative.

Experimental Protocols for pKa Determination

The determination of pKa values for this compound can be achieved through standard laboratory techniques such as potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This is a common and accurate method for determining pKa values. It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (this compound) and monitoring the resulting change in pH.

Methodology:

-

Preparation of this compound Solution: A standard solution of this compound is prepared in deionized water. The concentration should be accurately known, typically in the range of 0.01 to 0.1 M.

-

Calibration of pH Meter: The pH meter is calibrated using standard buffer solutions at, for example, pH 4.00, 7.00, and 10.00.

-

Titration Setup: A known volume of the this compound solution is placed in a beaker with a magnetic stirrer. The calibrated pH electrode is immersed in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Titration: The standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH (y-axis) against the volume of titrant added (x-axis). The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid, two inflection points will be observed, and the pKa values can be determined from the pH at the midpoint of each buffer region.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Methodology:

-

Preparation of Buffer Solutions: A series of buffer solutions with known and varying pH values are prepared to cover the expected pKa ranges of this compound.

-

Preparation of this compound Solutions: A stock solution of this compound is prepared. Aliquots of this stock solution are then added to each buffer solution to create a series of solutions with the same total acid concentration but different pH values.

-

Spectral Measurement: The UV-Vis absorbance spectrum of each solution is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated species have different molar absorptivities is plotted against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa values, which correspond to the pH at the inflection point of the curve.

Synthesis of this compound

This compound is typically prepared in an aqueous solution. Two common methods for its synthesis are detailed below.

Hydrolysis of Tellurium Dioxide

This method involves dissolving tellurium dioxide (TeO₂) in water. However, the low solubility of TeO₂ can make this process slow.

Procedure:

-

Add tellurium dioxide powder to deionized water.

-

Stir the suspension vigorously. The dissolution can be aided by gentle heating.

-

The resulting solution will contain aqueous this compound. It is important to note that solid this compound is not well-characterized and is unstable, readily dehydrating back to tellurium dioxide.

Acidification of a Tellurite Salt Solution

A more common and efficient method is the acidification of a soluble tellurite salt, such as sodium tellurite (Na₂TeO₃).

Procedure:

-

Prepare a solution of a soluble tellurite salt (e.g., Na₂TeO₃) in water.

-

Cool the solution in an ice bath.

-

Slowly add a dilute strong acid (e.g., HCl or HNO₃) dropwise while stirring continuously.

-

Monitor the pH of the solution. This compound will precipitate as a white solid as the solution is neutralized.

-

The precipitate can be filtered, washed with cold water, and then redissolved in water to create a this compound solution.

Visualizations

Dissociation Pathway of this compound

Caption: Stepwise dissociation of this compound.

General Synthesis Workflow of this compound

Caption: Common synthesis routes for this compound.

Conceptual Reaction Pathways of this compound

Caption: Conceptual reaction pathways for this compound.

References

- 1. This compound H2TeO3 [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. webqc.org [webqc.org]

- 4. Appendix B: Selected Acid Dissociation Constants at 25°C – Ready for Uni: An RMIT Chemistry Bridging Course [rmit.pressbooks.pub]

- 5. Appendix: Selected Acid Dissociation Constants at 25°C | Introductory Chemistry – 1st Canadian Edition [courses.lumenlearning.com]

CAS number and IUPAC nomenclature for tellurous acid.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tellurous acid (H₂TeO₃) is an inorganic oxoacid of tellurium in the +4 oxidation state. While not as well-characterized as its selenium analog, selenous acid, this compound and its conjugate base, the tellurite ion (TeO₃²⁻), are of growing interest in various scientific fields, including materials science and biomedicine. This document provides a comprehensive overview of the chemical properties, synthesis, and known biological interactions of this compound, tailored for a technical audience.

Chemical Identification and Properties

This compound is primarily known in aqueous solutions and is considered a metastable compound.[1]

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 10049-23-7 | [1] |

| Chemical Formula | H₂TeO₃ | [1] |

| Molecular Weight | 177.616 g/mol | [1] |

| Appearance | Colorless crystals | [1] |

| Density | ~ 3 g/cm³ | [1] |

| Boiling Point | Decomposes | [1] |

| Solubility in Water | Negligible | [1] |

| Acidity (pKa) | pKa₁ = 2.48, pKa₂ = 7.70 | [1] |

Experimental Protocols

Synthesis of this compound

This compound can be prepared through several methods. Below are detailed protocols for two common laboratory-scale syntheses.

Method 1: Hydrolysis of Tellurium Dioxide

This method involves the reaction of tellurium dioxide with water. However, the equilibrium often favors the starting material due to the low solubility of TeO₂.

-

Materials: Tellurium dioxide (TeO₂), deionized water.

-

Procedure:

Method 2: Acidification of a Tellurite Salt Solution

This is a more common and reliable method for generating this compound in an aqueous solution.

-

Materials: Potassium tellurite (K₂TeO₃) or Sodium tellurite (Na₂TeO₃), dilute nitric acid (HNO₃), phenolphthalein indicator, ice-water bath.

-

Procedure:

-

Prepare a solution of potassium tellurite. This can be synthesized by dissolving elemental tellurium in dilute nitric acid, evaporating to dryness, and then dissolving the residue in a 10% potassium hydroxide (KOH) solution.

-

Add a drop of phenolphthalein to the potassium tellurite solution.

-

Cool the solution to 0°C using an ice-water bath.

-

Slowly add dilute nitric acid dropwise from a burette while stirring, until the pink color of the indicator disappears.

-

A white, initially flaky, then microcrystalline precipitate of this compound will form.

-

Filter the product and wash thoroughly with ice-cold water until the filtrate is free from nitrate and potassium ions.

-

The product should be stored under distilled water as it is unstable and readily loses water.

-

Quantitative Analysis

A volumetric method can be employed for the determination of tellurium content, which can be adapted for this compound solutions.

-

Principle: The tellurium in the +4 oxidation state is reduced to its elemental form, and the resulting colloidal suspension is titrated.

-

Procedure Outline:

-

A sample containing this compound is treated with a suitable reducing agent to precipitate elemental tellurium.

-

The colloidal suspension of elemental tellurium is then titrated with a standardized solution of an oxidizing agent, such as iodine or potassium dichromate.

-

Biological Activity and Signaling Pathways

Tellurium compounds, including tellurites, are known to exhibit significant biological activity, including antimicrobial and potential anticancer properties. The mechanism of action is often attributed to the interaction of tellurium with thiol groups in proteins, leading to enzyme inhibition and cellular dysfunction.

While specific signaling pathways for this compound are not extensively detailed in the literature, research on related tellurium compounds, such as telluric acid, provides insights into potential mechanisms. For instance, telluric acid has been shown to modulate inflammatory responses through the TLR4, Nrf2, and PI3K/Akt signaling pathways in a model of endotoxemic kidney injury. It is plausible that this compound could exert its biological effects through similar interactions with cellular signaling cascades.

Below is a conceptual workflow for investigating the biological effects of this compound, inspired by studies on related compounds.

Caption: A conceptual workflow for studying the biological effects of this compound.

Below is a hypothetical signaling pathway diagram illustrating the potential interaction of tellurium compounds with key cellular pathways, based on known interactions of tellurium compounds with thiol-containing proteins and signaling molecules.

Caption: A hypothetical signaling pathway for this compound's cellular effects.

Conclusion

This compound, while less studied than other tellurium compounds, presents a promising area for research and development. Its unique chemical properties and the biological activity of the tellurite ion suggest potential applications in medicine and materials science. Further investigation into its synthesis, characterization, and mechanisms of biological action is warranted to fully explore its potential. This guide provides a foundational resource for professionals engaging in such research.

References

A Technical Guide to the Fundamental Differences Between Tellurous and Telluric Acid for Researchers and Drug Development Professionals

An in-depth exploration of the contrasting chemical properties, structural features, and reactivity of tellurium's primary oxyacids, with a focus on their relevance in scientific research and medicinal chemistry.

This technical guide provides a comprehensive analysis of the fundamental differences between tellurous acid (H₂TeO₃) and telluric acid (H₆TeO₆). Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical disparities that govern the behavior and potential applications of these two inorganic tellurium compounds. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key concepts, this guide aims to be an essential resource for those working with or interested in the chemistry of tellurium.

Core Chemical and Physical Properties

The distinct properties of tellurous and telluric acid are rooted in the different oxidation states of the central tellurium atom. This primary difference dictates their molecular geometry, acidity, and redox behavior, setting the stage for their unique reactivity profiles.

| Property | This compound (H₂TeO₃) | Telluric Acid (H₆TeO₆) |

| Chemical Formula | H₂TeO₃ | H₆TeO₆ (often written as Te(OH)₆) |

| Tellurium Oxidation State | +4 | +6 |

| Molecular Weight | 177.62 g/mol | 229.64 g/mol |

| Appearance | White crystals (often encountered in aqueous solution)[1] | White monoclinic crystals[2] |

| Molecular Geometry | Pyramidal at Tellurium[1] | Octahedral[2] |

| Acidity (pKa) | pKa₁ = 2.48, pKa₂ = 7.70[1] | pKa₁ ≈ 7.5, pKa₂ ≈ 11, pKa₃ ≈ 14[2] |

| Stability | Metastable, readily dehydrates to TeO₂.[1] | Stable in air up to 100 °C.[2] |

| Solubility in Water | Negligible[1] | 50.1 g/100 mL at 30 °C[2] |

Structural and Bonding Parameters

The difference in the coordination environment of the tellurium atom is a key distinguishing feature.

| Parameter | This compound (H₂TeO₃) | Telluric Acid (H₆TeO₆) |

| Hybridization (Te) | sp³ (distorted tetrahedral electron geometry)[3] | sp³d² |

| Te-O Bond Length | ~1.84 Å[3] | Not explicitly found, but consistent with Te(VI)-O bonds. |

| O-Te-O Bond Angle | 97-101°[3] | ~90° |

Note: The structural parameters for this compound are derived from vibrational spectroscopy data, as it is not readily isolated as a stable solid for crystallographic analysis.

Redox Properties

The redox potentials highlight the stronger oxidizing nature of telluric acid.

| Redox Couple | Standard Electrode Potential (E°) |

| Te(OH)₆ + 2H⁺ + 2e⁻ ⇌ TeO₂ + 4H₂O | +1.02 V |

| TeO₂(s) + 4H⁺ + 4e⁻ ⇌ Te(s) | +0.529 V |

| TeO₃²⁻ + 3H₂O + 4e⁻ ⇌ Te + 6OH⁻ | -0.42 V |

Molecular Structure and Redox Relationship

The fundamental differences in molecular geometry and the redox relationship between tellurous and telluric acid can be visualized as follows:

References

A Technical Guide to the Historical Preparation of Tellurous Acid

For researchers, scientists, and professionals in drug development, an understanding of the historical synthesis of key inorganic compounds can provide valuable context for contemporary chemical methodologies. Tellurous acid (H₂TeO₃), the oxoacid of tellurium(IV), has been prepared through various methods since the early 19th century. This guide provides an in-depth look at these historical techniques, complete with detailed experimental protocols, comparative data, and workflow visualizations.

This compound is a white, amorphous substance that is not well-characterized and is considered metastable, readily dehydrating to tellurium dioxide.[1] Historically, its preparation has centered on two primary strategies: the oxidation of elemental tellurium and the acidification of tellurite salts.

Historical Methods of Preparation

The earliest methods for the synthesis of this compound were developed in the 19th century, following the discovery and isolation of tellurium. While J.J. Berzelius was instrumental in characterizing tellurium and its compounds, his specific detailed procedures for preparing this compound are not as readily available as his methods for isolating the element itself.[2] However, the foundational approaches from that era have been refined over time. The two most prominent historical methods are the direct oxidation of tellurium and the acidification of a tellurite salt solution.

Data Summary of Preparation Methods

| Method | Reactants | Key Steps | Observed Product | Quantitative Data |

| Oxidation with Chloric Acid | Elemental Tellurium (Te), Chloric Acid (HClO₃), Nitric Acid (HNO₃) | Oxidation of powdered tellurium with a prepared chloric acid solution. | Telluric acid (H₆TeO₆) is the primary product, not this compound. | Yields of 85-90% for telluric acid have been reported in modern adaptations.[3] |

| Acidification of Potassium Tellurite | Elemental Tellurium (Te), Nitric Acid (HNO₃), Potassium Hydroxide (KOH) | 1. Dissolution of Te in HNO₃ and evaporation to form TeO₂. 2. Dissolution of TeO₂ in KOH to form K₂TeO₃. 3. Precipitation of H₂TeO₃ by adding dilute HNO₃ at 0°C. | A white, flaky, microcrystalline precipitate of this compound.[3] | Specific historical yields are not well-documented. The product is noted to be often non-stoichiometric (TeO₂·nH₂O, where n≤1).[3] |

Experimental Protocols

The following are detailed experimental protocols for the key historical methods of preparing this compound, based on documented procedures.[3]

Method 1: Oxidation of Elemental Tellurium (Leading to Telluric Acid)

While this method primarily yields telluric acid, it is a significant historical oxidation route for tellurium.

Protocol:

-

Preparation of Chloric Acid Solution:

-

Dissolve 24 g of Ba(ClO₃)₂·H₂O in 100 mL of water.

-

Separately, prepare a lukewarm mixture of 40 mL of water and 7.2 mL of concentrated sulfuric acid.

-

Add the sulfuric acid mixture to the barium chlorate solution.

-

Allow the mixture to stand for approximately 5 hours to precipitate barium sulfate.

-

Decant the supernatant chloric acid solution through a filter and wash the barium sulfate cake with a small amount of water.

-

-

Oxidation of Tellurium:

-

Place 12.75 g (0.1 mol) of finely powdered, pure tellurium in a 500-mL round-bottom flask.

-

Moisten the tellurium powder with 5 mL of 50% nitric acid.

-

Under a fume hood, add one-quarter of the prepared chloric acid solution to the tellurium mixture.

-

The reaction will proceed to oxidize the tellurium. The primary product of this strong oxidation is telluric acid (H₆TeO₆), not this compound.

-

Method 2: Acidification of Potassium Tellurite Solution

This multi-step process is a key historical method for the specific preparation of this compound.

Protocol:

-

Preparation of Potassium Tellurite (K₂TeO₃) Solution:

-

Dissolve pure elemental tellurium in dilute nitric acid.

-

Evaporate the resulting solution to dryness to obtain tellurium dioxide (TeO₂).

-

Dissolve the tellurium dioxide residue in a 10% potassium hydroxide (KOH) solution.

-

-

Precipitation of this compound (H₂TeO₃):

-

Add a drop of phenolphthalein indicator to the potassium tellurite solution.

-

Cool the solution to 0°C.

-

Slowly add dilute nitric acid dropwise from a burette while stirring, until the pink color of the phenolphthalein disappears.

-

A white, initially flaky, then microcrystalline precipitate of this compound will form.

-

-

Isolation and Storage:

-

Filter the precipitated this compound.

-

Wash the precipitate thoroughly with ice-cold water until the filtrate is free from nitrate and potassium ions.

-

The product should be stored under distilled water as it is unstable and easily loses water when dried.[3]

-

Visualized Experimental Workflows

The logical steps for the preparation of this compound via the acidification of a potassium tellurite solution can be visualized as follows:

The following diagram illustrates the logical relationship in the preparation of the chloric acid oxidant used in the alternative historical method.

References

Methodological & Application

Application Notes and Protocols: Tellurous Acid as a Mild Oxidizing Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tellurous acid (H₂TeO₃), while not as commonly employed as other oxidizing agents in organic synthesis, presents unique properties as a mild and selective oxidant. It exists in equilibrium with its anhydride, tellurium dioxide (TeO₂), in aqueous solutions, and its reactivity is often attributed to the latter. This document provides detailed application notes and protocols for the use of this compound, primarily through the application of tellurium dioxide in appropriate solvent systems, for the oxidation of various organic functional groups. Its mild nature allows for selective transformations that can be valuable in the synthesis of complex molecules, including intermediates for drug development.

Key Applications

This compound and its anhydride, tellurium dioxide, have demonstrated utility in the oxidation of specific functional groups, particularly those containing nitrogen and sulfur. The following sections detail the applications, including reaction schemes, mechanisms, and experimental protocols.

Oxidation of Phenylhydrazines

Tellurium dioxide, the anhydride of this compound, can effectively oxidize phenylhydrazines. In the presence of a chloride source, this reaction yields diaryltellurium dichlorides, which are useful organotellurium reagents.

Reaction Scheme:

Logical Relationship of the Phenylhydrazine Oxidation:

Caption: Oxidation of phenylhydrazine using TeO₂.

Selective Oxidation of Sulfides to Sulfoxides

A key application of tellurium dioxide, acting as a catalyst in conjunction with a terminal oxidant like hydrogen peroxide, is the selective oxidation of sulfides to sulfoxides. This method is highly chemoselective, avoiding over-oxidation to the corresponding sulfones.[1]

Reaction Scheme:

Experimental Workflow for Catalytic Sulfide Oxidation:

Caption: Workflow for sulfide to sulfoxide oxidation.

Quantitative Data Summary

The following table summarizes the available quantitative data for the oxidation reactions mediated by tellurium dioxide.

| Application | Substrate | Oxidizing System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Diaryl Telluride Synthesis | Phenylhydrazine | TeO₂, LiCl | Acetic Acid | Reflux | - | 27-40 | [2] |

| Sulfide Oxidation | Various Sulfides | H₂O₂, TeO₂ (cat.) | - | RT | - | High | [1] |

Experimental Protocols

Protocol 1: Synthesis of Diaryltellurium Dichlorides from Phenylhydrazines[2]

Materials:

-

Substituted Phenylhydrazine

-

Tellurium Dioxide (TeO₂)

-

Lithium Chloride (LiCl)

-

Glacial Acetic Acid

Procedure:

-

To a solution of the substituted phenylhydrazine in refluxing glacial acetic acid, add tellurium dioxide and lithium chloride.

-

Maintain the reaction mixture at reflux until the reaction is complete (monitoring by TLC is recommended).

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., acetonitrile).

Protocol 2: Catalytic Oxidation of Sulfides to Sulfoxides[1]

Materials:

-

Sulfide substrate

-

Tellurium Dioxide (TeO₂) (catalytic amount)

-

Hydrogen Peroxide (H₂O₂) (30% aqueous solution)

-

Suitable solvent (e.g., methanol, ethanol)

Procedure:

-

Dissolve the sulfide substrate in the chosen solvent in a round-bottom flask.

-

Add a catalytic amount of tellurium dioxide to the solution.

-

To this stirred mixture, add hydrogen peroxide dropwise at room temperature.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting sulfoxide by column chromatography on silica gel if necessary.

Signaling Pathways and Logical Relationships

The oxidizing action of this compound/tellurium dioxide involves a redox cycle where Te(IV) is reduced to a lower oxidation state, typically Te(0), while the organic substrate is oxidized. In catalytic reactions, the reduced tellurium species is re-oxidized by a terminal oxidant.

Redox Cycle in TeO₂-Mediated Oxidations:

Caption: Redox cycle of tellurium in catalytic oxidation.

Conclusion

This compound, primarily through its anhydride tellurium dioxide, serves as a valuable mild oxidizing agent for specific applications in organic synthesis. Its utility in the selective oxidation of sulfides and the transformation of phenylhydrazines highlights its potential for niche applications where mild and selective conditions are paramount. The protocols provided herein offer a starting point for researchers to explore the synthetic utility of this lesser-known reagent. Further research into the substrate scope and optimization of reaction conditions is warranted to fully exploit the potential of this compound and its derivatives in modern organic synthesis and drug development.

References

Application Notes and Protocols: Synthesis of Metal Tellurites Using Tellurous Acid

Introduction

Tellurous acid (H₂TeO₃) is an oxoacid of tellurium(IV) that serves as a reactive precursor for the synthesis of a wide array of inorganic metal tellurites.[1][2] While not always isolated as a stable compound, aqueous solutions of this compound can be readily prepared by dissolving tellurium dioxide (TeO₂) in water.[1][2] These solutions provide a convenient and versatile route to produce metal tellurites through various synthetic methodologies, including hydrothermal, precipitation, and sol-gel techniques. Metal tellurites are of significant research interest due to their diverse structures and potential applications in fields such as nonlinear optics, ferroelectrics, and as photocatalytic materials. This document provides detailed application notes and protocols for the synthesis of metal tellurites utilizing this compound.

Synthesis Methodologies

The primary methods for synthesizing metal tellurites from this compound involve reacting an aqueous solution of H₂TeO₃ with a soluble metal salt or a metal oxide precursor. The choice of method depends on the desired crystallinity, particle size, and morphology of the final product.

-

Hydrothermal Synthesis: This is a widely used method for growing high-quality single crystals of metal tellurites.[3][4][5] Reactions are typically carried out in a sealed autoclave at elevated temperatures and pressures. The use of mineralizers, such as acids or bases, can influence the crystallization process.[3]

-

Precipitation: This method involves the direct precipitation of the metal tellurite from an aqueous solution by mixing the this compound solution with a solution of a metal salt. It is a relatively simple and rapid method suitable for producing powdered materials.

-

Sol-Gel Synthesis: The sol-gel process offers a low-temperature route to amorphous or nanocrystalline metal tellurite powders and films.[6][7][8][9] It involves the hydrolysis and condensation of precursors to form a gel, which is then dried and calcined.

Experimental Protocols

Protocol 1: Preparation of Aqueous this compound Solution

This protocol describes the preparation of a stock solution of this compound from tellurium dioxide.

Materials:

-

Tellurium dioxide (TeO₂)

-

Deionized water

Equipment:

-

Magnetic stirrer with heating plate

-

Beaker

-

Stir bar

Procedure:

-

Add a desired amount of tellurium dioxide powder to a beaker containing deionized water to achieve the target concentration (e.g., 0.1 M).

-

Stir the suspension vigorously. Gentle heating (e.g., 40-60 °C) can be applied to facilitate the dissolution of TeO₂, which forms this compound in solution.

-

Continue stirring until a clear or slightly cloudy solution is obtained. Note that the solubility of TeO₂ in pure water is limited.

-

The resulting solution contains aqueous this compound (H₂TeO₃) and can be used directly in subsequent synthesis steps.

Protocol 2: Hydrothermal Synthesis of a Metal Tellurite

This protocol provides a general procedure for the hydrothermal synthesis of a metal tellurite using a pre-prepared this compound solution and a metal salt.

Materials:

-

Aqueous this compound solution (from Protocol 1)

-

Metal salt (e.g., bismuth nitrate, Bi(NO₃)₃·5H₂O)

-

Mineralizer (optional, e.g., sulfuric acid, H₂SO₄)[3]

-

Deionized water

Equipment:

-

Teflon-lined stainless steel autoclave

-

Oven capable of reaching at least 220 °C

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

In a typical synthesis, combine the aqueous this compound solution with a solution of the metal salt in a Teflon liner for the autoclave. A typical molar ratio might be 2:1:4 (metal salt:another metal oxide:TeO₂) or adjusted as needed.[3]

-

If a mineralizer is used to influence crystal growth, add a small amount of acid (e.g., H₂SO₄) or base to the reaction mixture.[3] The addition of an acid has been shown to have a positive effect on crystal production in some systems.[3]

-

Top up the remaining volume of the Teflon liner with deionized water, typically filling it to about 70-80% of its capacity.

-

Seal the autoclave and place it in an oven.

-

Heat the autoclave to the desired reaction temperature (e.g., 180-220 °C) and maintain this temperature for a specified duration (e.g., 24-72 hours).

-

After the reaction is complete, allow the autoclave to cool down slowly to room temperature.

-

Open the autoclave carefully in a fume hood.

-

Collect the solid product by filtration and wash it several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at a low temperature (e.g., 60-80 °C) for several hours.

Protocol 3: Synthesis of Metal Tellurites by Precipitation

This protocol outlines a general method for synthesizing metal tellurites via precipitation.

Materials:

-

Aqueous this compound solution (from Protocol 1)

-

Aqueous solution of a soluble metal salt (e.g., lead nitrate, Pb(NO₃)₂)

-

pH adjusting solution (e.g., dilute NaOH or HCl)

Equipment:

-

Beakers

-

Magnetic stirrer

-

pH meter

-

Centrifuge or filtration apparatus

-

Drying oven

Procedure:

-

Place the aqueous this compound solution in a beaker and stir continuously.

-

Slowly add the aqueous solution of the metal salt dropwise to the this compound solution.

-

A precipitate of the metal tellurite should form.

-

Monitor and adjust the pH of the solution as needed using a dilute acid or base to optimize the precipitation, as the solubility of metal tellurites can be pH-dependent.

-

Continue stirring for a period of time (e.g., 1-2 hours) to ensure complete reaction and aging of the precipitate.

-

Separate the precipitate from the solution by centrifugation or filtration.

-

Wash the precipitate several times with deionized water to remove any remaining ions.

-

Dry the resulting metal tellurite powder in an oven at a suitable temperature (e.g., 80-100 °C).

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various metal tellurites, with parameters drawn from literature examples.

| Metal Tellurite | Synthesis Method | Metal Precursor | Te Precursor | Molar Ratio (Metal:Te) | Temperature (°C) | Time (h) | Yield (%) | Reference |